Ethyl (4,6-dimethylpyrimidin-2-yl)carbamate

Description

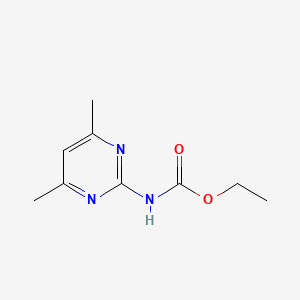

Ethyl (4,6-dimethylpyrimidin-2-yl)carbamate is a carbamate derivative featuring a pyrimidine ring substituted with methyl groups at the 4- and 6-positions. The pyrimidine core is a 1,3-diazine heterocycle, which is structurally analogous to nucleic acid bases, making it a scaffold of significant interest in medicinal chemistry and drug design . Carbamates, characterized by the functional group –O–CO–NH2, are widely used in pharmaceuticals, agrochemicals, and polymer industries due to their stability and versatile reactivity . This compound’s synthesis typically involves condensation reactions between amines and carbonyl-containing precursors, with microwave-assisted methods improving efficiency and yields in some cases .

Properties

IUPAC Name |

ethyl N-(4,6-dimethylpyrimidin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-4-14-9(13)12-8-10-6(2)5-7(3)11-8/h5H,4H2,1-3H3,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJAYICDMXFMFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CC(=N1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679652 | |

| Record name | Ethyl (4,6-dimethylpyrimidin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90854-79-8 | |

| Record name | Ethyl (4,6-dimethylpyrimidin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4,6-dimethylpyrimidin-2-yl)carbamate typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate ester. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4,6-dimethylpyrimidin-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

Oxidation: N-oxides of the pyrimidine ring.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl (4,6-dimethylpyrimidin-2-yl)carbamate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ethyl (4,6-dimethylpyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or interfere with nucleic acid synthesis by integrating into DNA or RNA strands. The exact pathways depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Ethyl (4,6-dimethylpyrimidin-2-yl)carbamate belongs to a broader class of pyrimidinyl carbamates. Key structural analogs include:

Key Observations :

- Substituent Impact : Methyl groups at the 4- and 6-positions enhance steric bulk and electron-donating effects compared to methoxy analogs (e.g., ). This may influence reactivity in condensation reactions and bioavailability.

Biological Activity

Ethyl (4,6-dimethylpyrimidin-2-yl)carbamate is a compound of interest due to its diverse biological activities. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the class of carbamates, characterized by the presence of a carbamate functional group attached to a pyrimidine ring. Its structure can be represented as follows:

This compound exhibits properties that make it suitable for various biological applications, including antimicrobial and antitumor activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these strains indicate potent activity, particularly against pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that this compound could be developed into an effective antimicrobial agent.

Antitumor Activity

The compound has also been investigated for its antitumor potential. Studies focusing on various cancer cell lines have revealed that it induces apoptosis in cells at concentrations as low as 10 µM. Notably, it has shown effectiveness against lung carcinoma and glioma cell lines, with IC50 values indicating strong cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Carcinoma) | 10 |

| C6 (Glioma) | 8 |

The mechanism of action appears to involve the inhibition of specific signaling pathways associated with tumor growth and survival.

Study on Toxicity and Safety

A pivotal study assessed the acute oral and dermal toxicity of this compound in animal models. The results indicated a relatively low toxicity profile, with an LD50 greater than 2000 mg/kg for oral administration. Clinical observations included mild neurological signs at higher doses, which were reversible upon cessation of exposure. This suggests a favorable safety margin for potential therapeutic applications.

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound. In models of oxidative stress-induced neuronal injury, this compound exhibited significant protective effects, potentially through antioxidant mechanisms. This property may prove beneficial in conditions such as neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.